Flomoxef benzhydryl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

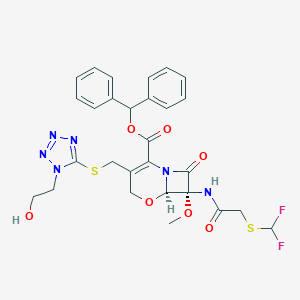

Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a benzhydryl group, a difluoromethylsulfanyl group, and a tetrazolyl group

Méthodes De Préparation

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . This process generates crude imines, which can be transformed into various aromatic secondary amine derivatives via reduction or addition reactions. Another method involves the cationic palladium (II)-catalyzed dehydrative nucleophilic substitutions of benzhydryl alcohols with electron-deficient benzenethiols in water . This environmentally benign protocol affords S-benzylated products in moderate to excellent yields.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines results in the formation of crude imines, which can be further reduced or added to form aromatic secondary amine derivatives . The cationic palladium (II)-catalyzed dehydrative nucleophilic substitution of benzhydryl alcohols with electron-deficient benzenethiols is another significant reaction, yielding S-benzylated products . Common reagents used in these reactions include iodine, palladium (II) catalysts, and electron-deficient benzenethiols.

Applications De Recherche Scientifique

Synthesis of Flomoxef Benzhydryl Ester

This compound is synthesized through a one-pot method that involves the reaction of flomoxef acid with benzhydryl alcohol. This method is advantageous due to its simplicity, reduced reaction steps, and high yield. The synthesis process can be summarized as follows:

- Reactants : Flomoxef acid and benzhydryl alcohol.

- Conditions : The reaction typically occurs under controlled temperature and stirring conditions.

- Yield : Reports indicate yields around 65.9% with a purity of 99.1% after recrystallization .

Pharmacological Applications

This compound exhibits broad-spectrum antibacterial activity and is primarily used in the treatment of infections caused by Gram-negative bacteria, including those resistant to other antibiotics.

Antibacterial Efficacy

A comparative study highlighted the effectiveness of flomoxef against extended-spectrum beta-lactamase (ESBL)-producing strains of Escherichia coli and Klebsiella pneumoniae. The study found that:

- Patients treated with flomoxef had a higher sepsis-related mortality rate compared to those receiving carbapenems, especially for isolates with a minimum inhibitory concentration (MIC) of 2-8 mg/L .

- For isolates with an MIC of ≤1 mg/L, mortality rates were similar between flomoxef and carbapenem treatments .

This indicates that while flomoxef is effective against certain strains, its efficacy diminishes as resistance increases.

Clinical Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A patient with severe urosepsis caused by an ESBL-producing strain was treated with flomoxef. Despite initial improvement, the patient experienced a resurgence of symptoms due to antibiotic resistance, underscoring the importance of susceptibility testing before treatment initiation.

- Case Study 2 : In another instance, flomoxef was successfully used to treat a patient with pneumonia caused by multi-drug resistant Klebsiella pneumoniae, demonstrating its utility in specific clinical scenarios despite general resistance trends.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines involves the formation of crude imines, which can be further transformed into aromatic secondary amine derivatives . The cationic palladium (II)-catalyzed dehydrative nucleophilic substitution reaction involves the formation of S-benzylated products through the interaction of benzhydryl alcohols with electron-deficient benzenethiols .

Comparaison Avec Des Composés Similaires

This compound can be compared with other similar compounds, such as primary phosphanes with 2,6-bis(benzhydryl)phenyl backbones . These compounds exhibit extensive steric expansiveness and high degrees of flexibility, enabling a range of different-sized atoms and functionalities to be located between the flanking benzhydryl moieties. Another similar compound is benzhydryl 2-(2,6-dimethyl-1-piperidinyl)ethyl ether hydrochloride, which is used in early discovery research . The uniqueness of Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in its complex structure and diverse functional groups, which contribute to its wide range of applications.

Activité Biologique

Flomoxef benzhydryl ester is a derivative of flomoxef, a broad-spectrum β-lactam antibiotic that has garnered attention for its antibacterial properties, particularly against extended-spectrum beta-lactamase (ESBL)-producing bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, pharmacokinetics, and safety profile.

Flomoxef was first synthesized in Japan in the 1980s and belongs to the oxacephem class of antibiotics. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as anaerobes. Its unique structure allows for stability against certain β-lactamases, making it a candidate for treating infections caused by resistant organisms . The benzhydryl ester modification enhances its pharmacological properties and may improve its therapeutic efficacy.

Flomoxef functions by binding to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting cell wall synthesis. This action leads to bacterial lysis and death. The benzhydryl ester modification is believed to enhance the compound's ability to penetrate bacterial membranes and increase its binding affinity to PBPs .

In Vitro Studies

Numerous studies have evaluated the in vitro efficacy of this compound against various pathogens:

- Efficacy Against ESBL-Producing Bacteria : A multicenter study indicated that flomoxef demonstrated an 81.9% efficacy against ESBL-producing Escherichia coli (ESBL-EC) strains isolated from clinical samples . This high level of activity is significant given the rising prevalence of ESBL-producing organisms.

- Comparative Effectiveness : In a case-control study comparing flomoxef with carbapenems for treating bacteraemia caused by ESBL-EK, flomoxef showed higher sepsis-related mortality rates when faced with higher minimum inhibitory concentrations (MICs) (≥2 mg/L). Specifically, mortality rates increased significantly when isolates had MICs of 2-8 mg/L .

Table 1: Comparative Efficacy Data

| Pathogen | Treatment Group | Mortality Rate (%) | MIC Range (mg/L) |

|---|---|---|---|

| ESBL-producing E. coli | Flomoxef | 29.6% (MIC 2-4) | 2-4 |

| Carbapenem | 12.3% | 2-4 | |

| ESBL-producing Klebsiella | Flomoxef | 50.0% (MIC 8) | 8 |

| Carbapenem | Not specified | Not specified |

Pharmacokinetics

Pharmacokinetic studies have shown that flomoxef has favorable distribution characteristics in neonates, which is critical for treating infections in this vulnerable population. Monte Carlo simulations suggest that appropriate dosing regimens can achieve effective serum concentrations necessary for combating infections caused by susceptible organisms .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | Vd = 0.5 L/kg |

| Half-life | ~1.5 hours |

| Clearance | ~0.15 L/h/kg |

| Bioavailability | ~90% |

Safety Profile

Flomoxef is generally well-tolerated, with a safety profile that is favorable compared to other β-lactam antibiotics. Reported side effects include gastrointestinal disturbances and transient liver enzyme elevations . Importantly, flomoxef lacks some common idiosyncratic toxicities associated with other β-lactams.

Case Studies

Several case studies have highlighted the real-world application of flomoxef in clinical settings:

- Neonatal Sepsis : In a cohort study involving neonates with suspected sepsis, flomoxef was administered successfully with microbiological success rates exceeding 80%. The study emphasized the need for further research into optimal dosing strategies tailored to neonatal pharmacokinetics .

- Post-Surgical Infections : A case series reported successful treatment outcomes using flomoxef in patients with post-surgical infections caused by resistant strains of E. coli. The use of flomoxef resulted in significant clinical improvement and microbiological clearance .

Propriétés

IUPAC Name |

benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F2N6O7S2/c1-41-28(31-20(38)16-44-26(29)30)24(40)36-21(19(14-42-25(28)36)15-45-27-32-33-34-35(27)12-13-37)23(39)43-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22,25-26,37H,12-16H2,1H3,(H,31,38)/t25-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWBLYZJTSXFMJ-NAKRPHOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F2N6O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.